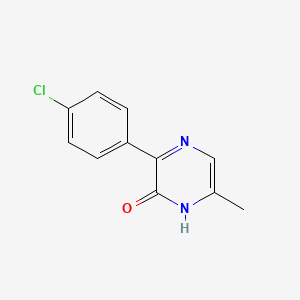
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the pyridine ring, along with the pyrazole moiety, makes it a versatile scaffold for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-2-methylpyridine-5-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, often at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the synthesis and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-methyl-5-(1H-pyrazol-3-yl)pyridine, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and methyl groups, along with the pyrazole ring, contribute to its binding affinity and specificity. Molecular docking studies often reveal the interactions between the compound and its molecular targets, providing insights into its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Lacks the chloro and methyl substituents, making it less versatile for further modifications.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups on the pyrazole ring, which can influence its reactivity and biological activity.
2-(4-Bromo-1H-pyrazol-3-yl)pyridine: The bromo substituent can be used for different types of coupling reactions compared to the chloro group.
Uniqueness
2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H8ClN3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-chloro-3-methyl-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-6-4-7(5-11-9(6)10)8-2-3-12-13-8/h2-5H,1H3,(H,12,13) |
Clave InChI |
ZHPVRZCKLHRBLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
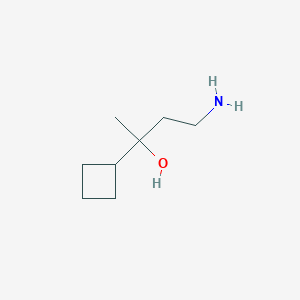
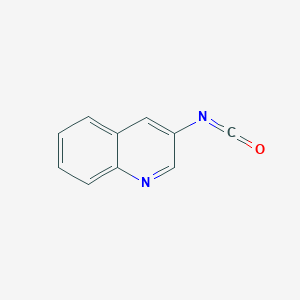
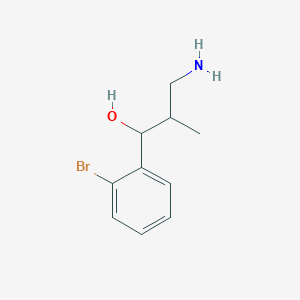
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
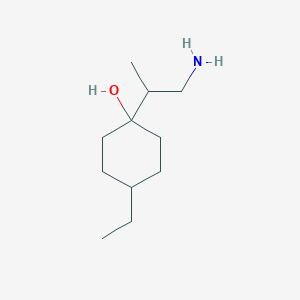
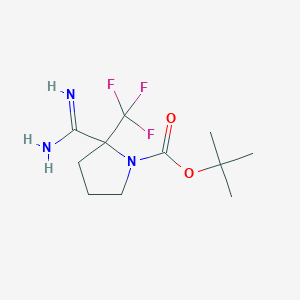
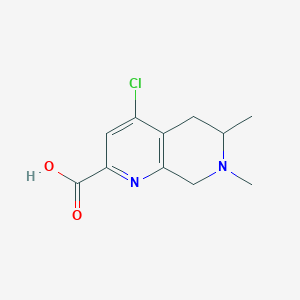
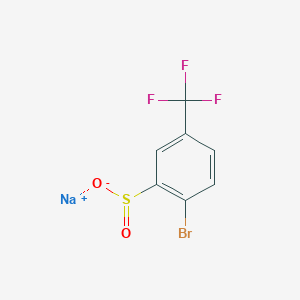

![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
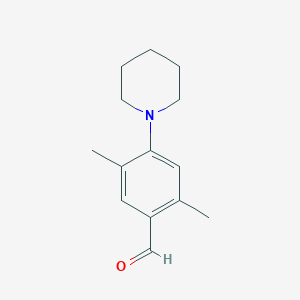
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
